CID 102085894

Description

However, based on contextual analysis of structural analogs in the evidence, it may belong to the betulin-derived inhibitor class. Betulin derivatives are triterpenoids with pentacyclic lupane skeletons, often studied for their inhibitory properties against enzymes like sulfotransferases or transporters involved in bile acid metabolism . These compounds are structurally characterized by hydroxyl and caffeoyl modifications, which influence their binding affinities and biological activities. While CID 102085894’s exact structure remains unclear from the evidence, its classification as a betulin derivative suggests shared structural motifs and functional roles with other compounds in this group.

Properties

InChI |

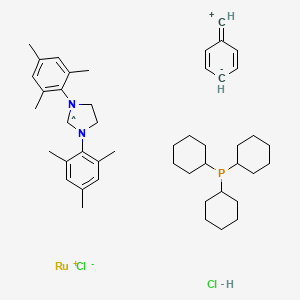

InChI=1S/C21H27N2.C18H33P.C7H6.2ClH.Ru/c1-14-9-16(3)20(17(4)10-14)22-7-8-23(13-22)21-18(5)11-15(2)12-19(21)6;1-4-10-16(11-5-1)19(17-12-6-2-7-13-17)18-14-8-3-9-15-18;1-7-5-3-2-4-6-7;;;/h9-13H,7-8H2,1-6H3;16-18H,1-15H2;1-6H;2*1H;/q;;;;;+1/p-1 | |

|---|---|---|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NELCJCSDVYSCSB-UHFFFAOYSA-M | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C(=C1)C)N2CCN([CH]2)C3=C(C=C(C=C3C)C)C)C.[CH+]=C1C=C[CH-]C=C1.C1CCC(CC1)P(C2CCCCC2)C3CCCCC3.Cl.[Cl-].[Ru+] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C46H67Cl2N2PRu | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

851.0 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of CID 102085894 typically involves the reaction of a ruthenium precursor with 1,3-bismesitylimidazolidine-2-yl and tricyclohexylphosphine ligands. The reaction is usually carried out under an inert atmosphere to prevent oxidation and at elevated temperatures to facilitate the formation of the desired complex .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves rigorous purification steps to ensure the high purity of the final product. Techniques such as crystallization and chromatography are commonly employed to achieve this .

Chemical Reactions Analysis

Types of Reactions

CID 102085894 is primarily involved in metathesis reactions, including ring-closing metathesis (RCM), cross-metathesis (CM), and ring-opening metathesis polymerization (ROMP). These reactions are characterized by the exchange of alkylidene groups between olefins .

Common Reagents and Conditions

The compound is typically used in the presence of olefin substrates under inert conditions. Solvents such as dichloromethane or toluene are commonly used, and the reactions are often carried out at room temperature or slightly elevated temperatures .

Major Products

The major products of these reactions depend on the specific type of metathesis being performed. For example, RCM typically yields cyclic alkenes, while CM produces a mixture of different olefins .

Scientific Research Applications

CID 102085894 has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of CID 102085894 involves the coordination of the ruthenium center with the olefin substrate. This coordination facilitates the exchange of alkylidene groups, leading to the formation of new carbon-carbon double bonds. The compound’s high reactivity and selectivity are attributed to the steric and electronic properties of the ligands .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares CID 102085894 (inferred as a betulin-derived inhibitor) with structurally and functionally related compounds, based on and general biochemical principles:

Key Structural and Functional Insights:

Betulin vs. Betulinic Acid :

Betulinic acid’s C28 carboxylic acid group improves solubility and target engagement compared to betulin’s hydroxyl group. This modification enhances its inhibitory activity against sulfotransferases, as evidenced by higher binding affinity in enzyme assays .

3-O-Caffeoyl Betulin :

The caffeoyl ester at C3 introduces aromatic and hydrogen-bonding interactions, enabling stronger inhibition of DHEAS sulfotransferase. Structural overlays in demonstrate its alignment with DHEAS (a substrate), suggesting competitive inhibition .

Lupenone: The oxidized C3 ketone reduces polarity and disrupts hydrogen bonding, leading to diminished activity compared to hydroxyl-bearing analogs like betulin or betulinic acid .

CID 102085894 (Inferred) :

If structurally similar to 3-O-caffeoyl betulin, CID 102085894 may exhibit comparable or superior inhibitory effects depending on the position and type of functional groups (e.g., acyl vs. caffeoyl).

Research Implications and Limitations

Further studies should prioritize:

- Synthesis and Characterization : Confirming CID 102085894’s structure via NMR and mass spectrometry.

- Enzyme Assays : Testing inhibitory activity against sulfotransferases and bile acid transporters.

- 3D Structural Analysis : Conducting molecular docking to compare binding modes with substrates like DHEAS .

Q & A

Q. What cross-disciplinary approaches enhance mechanistic studies of CID 102085894?

- Methodological Answer :

- Computational Integration : Combine molecular dynamics simulations (e.g., AMBER) with experimental data to predict binding modes.

- Systems Biology : Map interactions using pathway analysis tools (e.g., KEGG, STRING) to identify off-target effects .

Data Presentation Guidelines

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.